Cas no 1602638-52-7 (1-(Azidomethyl)-2-fluoro-4-methoxybenzene)

1-(Azidomethyl)-2-fluoro-4-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-(azidomethyl)-2-fluoro-4-methoxybenzene
- 1-(Azidomethyl)-2-fluoro-4-methoxybenzene
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- インチ: 1S/C8H8FN3O/c1-13-7-3-2-6(5-11-12-10)8(9)4-7/h2-4H,5H2,1H3
- InChIKey: PTBKSFXMFLUFMX-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CN=[N+]=[N-])OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 23.6
- XLogP3: 2.9
1-(Azidomethyl)-2-fluoro-4-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-291783-2.5g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-291783-1.0g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-291783-5.0g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-291783-10g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 10g |
$2393.0 | 2023-09-06 | ||
Enamine | EN300-291783-10.0g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-291783-0.1g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-291783-1g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 1g |
$557.0 | 2023-09-06 | ||
Enamine | EN300-291783-0.25g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-291783-0.05g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-291783-0.5g |
1-(azidomethyl)-2-fluoro-4-methoxybenzene |
1602638-52-7 | 95.0% | 0.5g |
$535.0 | 2025-03-19 |
1-(Azidomethyl)-2-fluoro-4-methoxybenzene 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
1-(Azidomethyl)-2-fluoro-4-methoxybenzeneに関する追加情報
Introduction to 1-(Azidomethyl)-2-fluoro-4-methoxybenzene (CAS No. 1602638-52-7)
1-(Azidomethyl)-2-fluoro-4-methoxybenzene (CAS No. 1602638-52-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a benzene ring substituted with a fluoro group at the 2-position, a methoxy group at the 4-position, and an azidomethyl group at the 1-position. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable intermediate in the synthesis of more complex molecules.
The azide functional group in 1-(Azidomethyl)-2-fluoro-4-methoxybenzene is particularly noteworthy. Azides are known for their reactivity and ability to participate in various chemical transformations, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are widely used in click chemistry, a concept introduced by K. Barry Sharpless, which has revolutionized the field of chemical synthesis by providing efficient and selective methods for constructing complex molecules.
In the context of medicinal chemistry, 1-(Azidomethyl)-2-fluoro-4-methoxybenzene can serve as a building block for the synthesis of bioactive compounds. The presence of the fluoro and methoxy groups can influence the pharmacokinetic properties of the final product, such as solubility, metabolic stability, and binding affinity to biological targets. For instance, fluorine atoms are known to enhance lipophilicity and metabolic stability, while methoxy groups can improve solubility and enhance interactions with biological receptors.
Recent studies have explored the use of 1-(Azidomethyl)-2-fluoro-4-methoxybenzene in the development of novel therapeutic agents. One notable application is in the synthesis of fluorinated analogs of existing drugs, which can exhibit improved pharmacological profiles. For example, researchers have synthesized fluorinated derivatives of antiviral agents and demonstrated enhanced antiviral activity against various viral strains. The azide group can also be used to introduce additional functional groups through post-synthetic modifications, allowing for fine-tuning of the molecular properties.
In materials science, 1-(Azidomethyl)-2-fluoro-4-methoxybenzene has potential applications in the development of functional polymers and coatings. The azide group can be used to create cross-linked networks through click reactions, leading to materials with enhanced mechanical properties and chemical resistance. Additionally, the fluoro and methoxy groups can influence the surface properties of these materials, making them suitable for applications in areas such as drug delivery systems and surface coatings.
The synthesis of 1-(Azidomethyl)-2-fluoro-4-methoxybenzene typically involves multi-step processes that include functional group introduction and transformation. One common approach is to start with a commercially available starting material, such as 2-fluoro-4-methoxybenzyl alcohol, which can be converted to the corresponding azide through a series of well-established reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability.
Safety considerations are an important aspect when handling 1-(Azidomethyl)-2-fluoro-4-methoxybenzene. While azides are generally stable under normal conditions, they can decompose explosively under certain conditions, such as high temperatures or mechanical shock. Therefore, it is crucial to follow proper safety protocols and handle this compound with care.
In conclusion, 1-(Azidomethyl)-2-fluoro-4-methoxybenzene (CAS No. 1602638-52-7) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for this versatile molecule, further solidifying its importance in modern chemical research.
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